molecular formula C25H28N2O6S B2538405 N-(4-(2,6-dimethylmorpholino)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 941951-57-1

N-(4-(2,6-dimethylmorpholino)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2538405
CAS No.: 941951-57-1
M. Wt: 484.57
InChI Key: UWJYCWOQQVNIPQ-UHFFFAOYSA-N
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Description

N-(4-(2,6-Dimethylmorpholino)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic anthraquinone sulfonamide derivative characterized by a 9,10-dihydroanthracene-2-sulfonamide core substituted with a 2,6-dimethylmorpholino-4-oxobutyl chain. The presence of the morpholino group and oxobutyl chain may enhance solubility and target specificity compared to simpler anthraquinone sulfonamides.

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-16-14-27(15-17(2)33-16)23(28)9-6-12-26(3)34(31,32)18-10-11-21-22(13-18)25(30)20-8-5-4-7-19(20)24(21)29/h4-5,7-8,10-11,13,16-17H,6,9,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJYCWOQQVNIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The morpholino-oxobutyl chain in the target compound introduces polarity, likely reducing logP compared to analogs with aromatic substituents (e.g., phenyl groups in and ).
  • Hydroxy and amino groups in and may confer hydrogen-bonding capabilities, influencing receptor interactions.

Physicochemical Properties

  • Solubility: The morpholino and oxobutyl groups likely improve aqueous solubility compared to hydrophobic analogs like and .
  • Stability : The sulfonamide group enhances stability under physiological conditions, a trait shared with and .
  • Synthetic Complexity: The multi-step synthesis required for the morpholino-oxobutyl chain may limit scalability compared to simpler analogs (e.g., ).

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